molecular formula C7H16N2O B1379193 [6-(Aminomethyl)piperidin-2-yl]methanol CAS No. 1461714-67-9

[6-(Aminomethyl)piperidin-2-yl]methanol

Cat. No.: B1379193
CAS No.: 1461714-67-9
M. Wt: 144.21 g/mol
InChI Key: RTYTZZYIWQDEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(Aminomethyl)piperidin-2-yl]methanol is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-(aminomethyl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-4-6-2-1-3-7(5-10)9-6/h6-7,9-10H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYTZZYIWQDEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Therapeutic Potential of 2,6-Disubstituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,6-disubstituted piperidine motif is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2] Its conformational pre-organization and ability to project substituents in well-defined stereochemical orientations make it an ideal core for developing potent and selective therapeutic agents. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, therapeutic applications, and structure-activity relationships of this versatile chemical class. We will delve into its significant roles in combating neurodegenerative diseases, cancer, and metabolic disorders, supported by detailed mechanistic insights, experimental protocols, and forward-looking perspectives that underscore its enduring importance in modern drug discovery.

The 2,6-Disubstituted Piperidine Scaffold: A Privileged Core in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most common structural subunits in natural compounds and clinically approved drugs.[1][3] The specific substitution pattern at the C2 and C6 positions is critical, as it dictates the molecule's three-dimensional shape and its interactions with biological targets. The stereochemical relationship between these two substituents—either cis or trans—can profoundly influence pharmacological properties, making stereoselective synthesis a paramount concern in the development of these compounds.[2][4] Many potent alkaloids, from the neuroprotective lobeline found in Hippobroma longiflora to various poison-frog alkaloids, feature this core structure, highlighting its evolutionary selection for bioactivity.[5][6]

Synthetic Strategies for Accessing the 2,6-Disubstituted Piperidine Core

The construction of the 2,6-disubstituted piperidine ring with precise stereochemical control is a central challenge for synthetic chemists.[2] Methodologies often focus on cyclization reactions that establish the heterocyclic core and the desired stereocenters simultaneously.

Key synthetic approaches include:

  • Mannich Reactions: A classical method involving the condensation of an aldehyde, an amine, and a ketone to form piperidine-4-one derivatives, which serve as versatile intermediates.[7][8]

  • Intramolecular Cyclization: Strategies such as intramolecular aza-Michael additions or reductive aminations of linear precursors are widely used to form the piperidine ring.[1]

  • Palladium-Catalyzed Hydroamination: A modern and highly diastereoselective method for synthesizing 2,6-disubstituted piperazines, with principles applicable to piperidine synthesis.[9]

  • Auxiliary-Directed Synthesis: The use of chiral auxiliaries can guide the stereoselective functionalization of pyridine or dihydropyridine precursors to yield highly substituted piperidines.[10]

Below is a generalized workflow for the synthesis of a 2,6-disubstituted piperidine-4-one, a common synthetic intermediate.

G A Aromatic Aldehyde (R1-CHO) D Mannich Reaction A->D B Primary Amine (R-NH2) B->D C Acetone Dicarboxylic Acid Ester C->D E 2,6-Disubstituted-4-oxo-piperidine -3,5-dicarboxylate Intermediate D->E Cyclocondensation F Hydrolysis & Decarboxylation E->F G 2,6-Disubstituted Piperidine-4-one F->G Core Scaffold H Further Functionalization (e.g., Reduction, Alkylation) G->H I Final Therapeutic Agent H->I

Caption: Generalized workflow for the synthesis of 2,6-disubstituted piperidine-4-ones.

Experimental Protocol: Synthesis of 1-Benzyl-2,6-diphenylpiperidine-4-one via Mannich Reaction

This protocol describes a representative one-pot synthesis of a 2,6-disubstituted piperidine-4-one derivative.

Materials:

  • Benzaldehyde

  • Benzylamine

  • Acetone

  • Ethanol (95%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 250 mL round-bottom flask, dissolve benzaldehyde (0.1 mol) and benzylamine (0.05 mol) in 50 mL of 95% ethanol.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add acetone (0.05 mol) to the mixture while stirring.

  • Add 5 mL of concentrated hydrochloric acid dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached.

  • A precipitate will form. Filter the solid product using a Büchner funnel and wash it with cold water.

  • Recrystallize the crude product from an ethyl acetate/hexane solvent system to yield the purified 1-benzyl-2,6-diphenylpiperidine-4-one.

  • Characterize the final product using IR, 1H-NMR, and Mass spectroscopy to confirm its structure and purity.[7]

Therapeutic Applications and Mechanisms of Action

The versatility of the 2,6-disubstituted piperidine scaffold has led to its exploration in a multitude of therapeutic areas.

Neurodegenerative Disorders

The piperidine core is a cornerstone in the development of agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[11]

  • Alzheimer's Disease: A key pathological hallmark of Alzheimer's is the aggregation of the amyloid-β (Aβ) peptide.[12] Certain 2,6-disubstituted pyridine and piperidine derivatives have been designed to inhibit this process. These compounds are thought to interact with the β-sheet conformation of Aβ monomers through hydrogen bonding, thereby preventing their assembly into toxic oligomers and fibrils.[12] Furthermore, piperine, a natural alkaloid containing a piperidine moiety, and its derivatives have been shown to inhibit cholinesterases and BACE1, enzymes central to Alzheimer's pathology, while also preventing Aβ aggregation.[13]

G cluster_0 Pathogenic Pathway cluster_1 Therapeutic Intervention Aβ Monomers Aβ Monomers Aβ Oligomers Aβ Oligomers Aβ Monomers->Aβ Oligomers Aggregation Aβ Fibrils Aβ Fibrils Aβ Oligomers->Aβ Fibrils Elongation Inhibitor 2,6-Disubstituted Piperidine Derivative Neuronal Toxicity Neuronal Toxicity Aβ Fibrils->Neuronal Toxicity Inhibitor->Aβ Monomers Binds & Stabilizes

Caption: Proposed mechanism of Aβ aggregation inhibition by 2,6-disubstituted piperidine derivatives.

  • Neuroprotection: Alkaloids isolated from Hippobroma longiflora, including norlobeline, feature a 2,6-disubstituted piperidine core and have demonstrated significant neuroprotective activities.[5] The piperidine moiety is also crucial for the neuropharmacology of piperine, whose derivatives show potential for modulating MAO-B, an enzyme implicated in Parkinson's disease.[14]

Compound ClassTarget EnzymeRepresentative IC50 (µM)Reference
N-(2-(piperidine-1-yl)ethyl)benzamide (2-F subst.)Acetylcholinesterase (AChE)0.013 ± 0.0021[15]
Piperine Derivative (PD07)Acetylcholinesterase (AChE)0.041 ± 0.01[13]
Piperine Derivative (PD07)Butyrylcholinesterase (BuChE)0.42 ± 0.02[13]
Donepezil (Reference Drug)Acetylcholinesterase (AChE)0.6 ± 0.05[15]
Caption: Inhibitory activity of selected piperidine derivatives against enzymes relevant to neurodegeneration.
Detailed Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is commonly used to screen for inhibitors of amyloid fibril formation.

Materials:

  • Aβ(1-42) peptide, lyophilized

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate with a clear bottom

  • Test compounds (2,6-disubstituted piperidine derivatives)

Procedure:

  • Aβ Preparation: Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.

  • Assay Setup: Just before the experiment, dissolve the Aβ film in DMSO to make a 1 mM stock solution. Dilute this stock into PBS to a final concentration of 10 µM in each well of the 96-well plate.

  • Compound Addition: Add the test compounds (dissolved in DMSO) to the wells at various concentrations. Ensure the final DMSO concentration is less than 1% in all wells, including the vehicle control (Aβ + DMSO).

  • Incubation: Incubate the plate at 37°C for 24-48 hours with gentle shaking to promote aggregation.

  • ThT Measurement: After incubation, add ThT solution (final concentration 5 µM) to each well.

  • Fluorescence Reading: Measure the fluorescence intensity on a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: A decrease in fluorescence intensity in the presence of a test compound compared to the vehicle control indicates inhibition of Aβ fibril formation. Calculate the percentage inhibition and determine the IC50 value for potent compounds.[12]

Oncology

The piperidine scaffold is a key component of numerous anticancer agents.[16]

  • Cytotoxic Agents: Substituted piperidin-4-ones have been shown to reduce the growth of various hematological cancer cell lines, including myeloma and leukemia.[17] These compounds can induce apoptosis by increasing the expression of pro-apoptotic genes like p53 and Bax.[17]

Compound ClassCell LineGI50 (µg/mL)Reference
Highly functionalized piperidine (Cpd. 1)Prostate (PC-3)6.3[16]
Highly functionalized piperidine (Cpd. 25)Prostate (PC-3)6.4[16]
3-chloro-3-methyl-2,6-diarylpiperidin-4-one (Cpd. II)Myeloma (H929)< 5 mM[17]
3-chloro-3-methyl-2,6-diarylpiperidin-4-one (Cpd. IV)Leukemia (MV-4-11)< 5 mM[17]
Caption: Growth inhibitory (GI50) concentrations of piperidine derivatives in cancer cell lines.
  • Targeted Protein Degradation (PROTACs): The piperidine-2,6-dione substructure, found in drugs like thalidomide and lenalidomide, is a critical component in the field of targeted protein degradation.[18] These moieties function as highly effective ligands for the Cereblon (CRBN) E3 ubiquitin ligase. In a PROTAC molecule, the piperidine-2,6-dione "warhead" binds to CRBN, while a second ligand binds to a specific protein of interest (POI). This induced proximity allows the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. This powerful technology enables the therapeutic elimination of previously "undruggable" proteins.

G cluster_protac POI Protein of Interest (e.g., Oncogenic Protein) Proteasome Proteasome POI->Proteasome Targeted for Degradation CRBN Cereblon (CRBN) E3 Ligase CRBN->POI PROTAC PROTAC Molecule PROTAC->POI Binds PROTAC->CRBN Piperidine Piperidine-2,6-dione (CRBN Ligand) Linker Linker Linker->Piperidine POILigand POI Ligand POILigand->Linker Ub Ubiquitin

Caption: Mechanism of PROTACs utilizing a piperidine-2,6-dione moiety to induce protein degradation.

Other Key Therapeutic Areas
  • Metabolic Diseases: Piperidine-constrained phenethylamines have been identified as potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP4), a key target in the treatment of type 2 diabetes.[19]

  • Antipsychotics: Derivatives linking a piperidine-2,6-dione to a piperazine have been developed as multireceptor atypical antipsychotics, showing high affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[20]

  • Hematological Disorders: Novel substituted piperidine-2,6-dione derivatives have been shown to induce fetal hemoglobin (HbF) expression, presenting a promising therapeutic strategy for treating sickle cell disease and β-thalassemia.[21]

  • Analgesia: The piperidine scaffold is the core of morphine and many synthetic opioids, and novel derivatives continue to be explored as potent analgesics targeting µ-opioid receptors.[22]

Challenges and Future Directions

Despite their immense potential, the development of 2,6-disubstituted piperidine derivatives is not without challenges. Achieving high stereoselectivity in synthesis remains a primary hurdle, often requiring complex, multi-step procedures.[2] Furthermore, as with any privileged scaffold, ensuring selectivity and minimizing off-target effects is crucial for clinical success.

The future of this chemical class is bright. The modular nature of the piperidine core makes it exceptionally well-suited for modern drug discovery paradigms:

  • Multi-Target-Directed Ligands: Designing single molecules that can modulate multiple targets simultaneously is a promising strategy for complex diseases like Alzheimer's.[13]

  • Covalent Modulators: Incorporating reactive groups onto the piperidine scaffold could lead to the development of potent and durable covalent inhibitors.

  • Expansion of PROTACs: Synthesizing novel piperidine-2,6-dione analogues could lead to E3 ligase ligands with new properties or the ability to recruit different ligases, expanding the scope of targeted protein degradation.[18]

Conclusion

The 2,6-disubstituted piperidine scaffold is a testament to the power of a well-defined chemical architecture in drug discovery. Its proven track record in natural products and approved drugs, combined with its adaptability to modern therapeutic modalities like targeted protein degradation, ensures its continued relevance. From alleviating the symptoms of neurodegeneration to providing new avenues for cancer therapy, these compounds possess a remarkable therapeutic potential. For medicinal chemists and drug developers, a deep understanding of the synthesis, pharmacology, and structure-activity relationships of this privileged core remains an invaluable asset in the quest for novel medicines.

References

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. [Link]

  • Schemes of the 2, 6 disubstituted piperidine 4 one derivatives. ResearchGate. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. PubMed. [Link]

  • 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta Med. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. RSC Publishing. [Link]

  • Construction of trans-2,6-Disubstituted Piperidine Skeleton and Its Application to the Total Synthesis of (−)-Myrtine and trans-Piperidine-Type Poison-Frog Alkaloids. ACS Publications. [Link]

  • Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. PubMed. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. RSC Publishing. [Link]

  • Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. [Link]

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. PubMed. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed. [Link]

  • Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. ACS Medicinal Chemistry Letters. [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Semantic Scholar. [Link]

  • Piperazine and piperidine derivatives for treatment of neurological diseases.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

Sources

A Medicinal Chemistry Guide to the [6-(Aminomethyl)piperidin-2-yl]methanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its saturated, three-dimensional structure offers distinct advantages over flat aromatic systems by providing defined vectors for substituent placement, enabling precise interactions with biological targets.[1] This guide focuses on the [6-(aminomethyl)piperidin-2-yl]methanol scaffold, a privileged chiral building block that presents a unique 1,3-relationship between a primary amine and a primary alcohol on a conformationally restricted piperidine core. We will explore the scaffold's intrinsic properties, stereocontrolled synthetic strategies, and its successful application in the development of novel therapeutic agents, providing researchers with the foundational knowledge to leverage this versatile core in drug discovery programs.

Introduction: The Strategic Value of the 1,3-Disubstituted Piperidine

The piperidine heterocycle is a dominant feature in medicinal chemistry, found in over 100 commercially available drugs targeting a wide array of diseases.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, including modulating basicity and lipophilicity, while offering a rigid, three-dimensional framework.[3][4] Unlike aromatic rings, the sp3-hybridized carbons of the piperidine ring allow for the precise spatial arrangement of substituents, which can lead to enhanced target affinity and selectivity.[1][5]

The this compound scaffold is a particularly compelling building block due to several key features:

  • Defined Stereochemistry: It possesses two stereocenters (C2 and C6), leading to distinct cis and trans diastereomers. This fixed chirality is crucial for optimizing interactions with chiral biological targets like proteins and enzymes.[5]

  • Orthogonal Functionality: The primary amine and primary alcohol provide two distinct points for chemical modification. This allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents through well-established chemical transformations such as amidation, reductive amination, and etherification.

  • 1,3-Diaxial/Diequatorial Relationship: The relative orientation of the aminomethyl and methanol groups is locked by the piperidine chair conformation. This fixed distance and geometry can be exploited to chelate metal ions in metalloenzymes or to simultaneously engage two distinct pockets within a receptor binding site.

This guide will provide a technical deep-dive into this scaffold, from its synthesis to its application, to empower medicinal chemists in their quest for novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a scaffold's intrinsic properties is paramount for rational drug design. These parameters govern its solubility, permeability, and potential for off-target interactions.

Predicted Physicochemical Data

While extensive experimental data for the bare scaffold is limited, computational methods provide reliable estimates for key drug-like properties.

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight 144.22 g/mol Well within the range for "lead-like" and "drug-like" chemical space, providing ample room for derivatization.
logP (Octanol/Water) -0.8 to -1.2Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability. Derivatization is necessary to increase lipophilicity.
Topological Polar Surface Area (TPSA) 62.5 ŲSuggests good potential for oral bioavailability, as it is below the common threshold of 140 Ų.
pKa (Basic) ~9.5-10.5 (Aminomethyl), ~10.5-11.0 (Ring N)The presence of two basic nitrogens means the scaffold will be predominantly protonated at physiological pH, impacting cell penetration and receptor interactions.
Hydrogen Bond Donors 3Provides significant potential for strong, directional interactions with protein targets.
Hydrogen Bond Acceptors 2Complements the donor count, allowing for a robust hydrogen-bonding network.

Note: Values are aggregated from various cheminformatics predictors. Actual experimental values may vary.

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation to minimize steric strain. For the cis-isomer, the two substituents can exist in a diequatorial or a less stable diaxial arrangement. The diequatorial conformation is heavily favored, placing the bulky aminomethyl and methanol groups away from the ring and minimizing 1,3-diaxial interactions. For the trans-isomer, the substituents will adopt an axial-equatorial arrangement.

This conformational preference is a critical design element. The cis-diequatorial arrangement projects the functional groups outwards from the core, making them highly accessible for target binding. The distance and angle between these two functional groups are relatively fixed, providing a rigid scaffold upon which to build.

Synthesis of the this compound Scaffold

Accessing enantiomerically pure forms of the scaffold is essential for medicinal chemistry applications. The most common and effective strategies begin with a substituted pyridine precursor, followed by stereoselective reduction of the aromatic ring.

Key Synthetic Strategy: Stereoselective Hydrogenation

The most direct route involves the hydrogenation of a corresponding pyridine-2,6-dicarboxylate or a related derivative. The stereochemical outcome of this reduction is highly dependent on the catalyst and reaction conditions.

A representative workflow for achieving the cis-diastereomer, which is often the most synthetically accessible and therapeutically relevant, is outlined below.

G

This approach leverages a palladium-catalyzed hydrogenation under acidic conditions to achieve a stereoselective cis-reduction of the pyridine ring.[6] While this example shows the synthesis of a dipropan-2-ol derivative, the core principle of hydrogenating a 2,6-disubstituted pyridine is central to accessing the target scaffold family. The resulting diol can then be further manipulated to yield the aminomethyl and methanol functionalities.

Detailed Experimental Protocol: Synthesis of (cis)-[Piperidine-2,6-diyl]dimethanol

This protocol describes a foundational synthesis of the core diol, which serves as a direct precursor to the title scaffold.

Step 1: Hydrogenation of Dimethyl 2,6-pyridinedicarboxylate

  • Reaction Setup: To a high-pressure autoclave, add dimethyl 2,6-pyridinedicarboxylate (1.0 eq), methanol (or acetic acid for some protocols) as the solvent, and 10% Palladium on Carbon (Pd/C) (approx. 10 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 atm).

  • Reaction Conditions: Heat the mixture to 50-80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude dimethyl (cis)-piperidine-2,6-dicarboxylate.

Step 2: Reduction of the Diester to the Diol

  • Reaction Setup: Dissolve the crude diester from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (approx. 2.5 eq) in THF dropwise. Caution: Highly exothermic reaction, hydrogen gas evolved.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting white precipitate and wash it thoroughly with THF and ethyl acetate. Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (cis)-[piperidine-2,6-diyl]dimethanol as a white solid.

From this key diol intermediate, standard functional group interconversions (e.g., selective tosylation, azide displacement, and reduction) can be employed to arrive at the final this compound scaffold.

Medicinal Chemistry Applications & Case Studies

The true value of a scaffold is demonstrated by its application in successful drug discovery campaigns. The this compound core has been explored in several therapeutic areas.

Case Study: Cancer Osaka Thyroid (COT) Kinase Inhibitors

Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8, is a critical enzyme in signaling pathways that regulate the production of pro-inflammatory cytokines like TNF-alpha.[7] Its dysregulation is linked to inflammatory diseases and certain cancers.

Researchers identified the compound 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075) as a potent inhibitor of COT kinase.[7] In this molecule, a derivative of the core scaffold is used to link an indole-indazole pharmacophore to the piperidine nitrogen.

  • Scaffold's Role: The piperidine portion of the molecule serves as a versatile, non-planar linker. The aminomethyl group, in this case attached to the 4-position, acts as a key interaction point.

  • Structure-Activity Relationship (SAR):

    • The piperidine ring positions the bulky indole-indazole group in a specific orientation within the kinase ATP-binding pocket.

    • The basic nitrogen of the aminomethyl group likely forms a crucial salt bridge interaction with an acidic residue (e.g., aspartate or glutamate) in the active site.

    • The stereochemistry of the piperidine ring would be critical in optimizing the fit and achieving high potency.

G Scaffold [4-(Aminomethyl)piperidin-1-yl]methyl Indole Indole-Indazole Pharmacophore Scaffold->Indole Linker AcidicPocket AcidicPocket Scaffold->AcidicPocket Salt Bridge Hinge Hinge Indole->Hinge H-Bonds Kinase COT Kinase ATP Binding Site

Conclusion and Future Perspectives

The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, defined stereochemistry, and orthogonal functional handles provide a robust platform for generating novel chemical matter. The ability to rigidly control the spatial relationship between a key amine and alcohol functionality makes it particularly suitable for targeting enzymes and receptors with well-defined binding pockets.

Future applications could expand into areas such as:

  • GPCR Ligands: The scaffold could mimic the charge and hydrogen bonding patterns of endogenous peptide or biogenic amine ligands.

  • Metalloenzyme Inhibitors: The 1,3-disposed amine and alcohol groups could act as a bidentate ligand to chelate essential metal ions in an enzyme's active site.

  • Protein-Protein Interaction (PPI) Modulators: The scaffold can be used to project substituents in precise vectors to disrupt or stabilize PPI interfaces.

As synthetic methodologies continue to advance, providing even more efficient and stereoselective access to complex piperidine cores, the utility and adoption of the this compound scaffold in drug discovery are set to grow.

References

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ACS Medicinal Chemistry Letters. (2021, August 3). Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. ACS Publications. [Link]

  • Thieme Connect. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • ResearchGate. Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Tzanetou, E. N., Kasiotis, K. M., & Haroutounian, S. A. (2010). Efficient Route to (2R)-6-Hydroxy-2-methyl-dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses. Arkivoc, 2011(5), 211-221. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ChemRxiv. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • Lahmidi, S., Rodi, Y. K., & Essassi, E. M. (2025). SYNTHESIS OF PHENOLIC AND HETEROCYCLIC COMPOUNDS VIA A RING TRANSFORMATION OF 4-HYDROXY-6-METHYLPYRAN-2-ONE IN REFLUXING ETHANOL IN THE PRESENCE OF PIPERIDINE AND 2-AMINOPYRIDINE: STRUCTURAL CHARACTERIZATION AND MECHANISTIC ASPECTS. Mediterranean Journal of Chemistry. [Link]

  • DNDi. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3557-3571. [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • Royal Society of Chemistry. (2010). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. [Link]

  • ChemRxiv. (2022). pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

  • PubMed. (2025). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]

  • MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]

  • National Institutes of Health. (2012). (2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol. [Link]

  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • PubMed. (2005). Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine. [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • Allied Academies. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • Organic Chemistry Portal. (2023). Enantioselective Synthesis of Alcohols and Amines: The Zhang/Tu Synthesis of Eupomatilone-6. [Link]

  • U.S. Environmental Protection Agency. (4-fluorophenyl)(piperidin-4-yl)methanol Properties. [Link]

  • ResearchGate. Synthesis, characterization, DFT, HOMO-LUMO, MEP analysis, and in-silico docking studies of piperidine derivatives. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Aminomethyl Piperidine Methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a multitude of pharmaceutical agents due to its favorable pharmacokinetic properties and synthetic tractability.[1] When functionalized with both an aminomethyl group and a hydroxymethyl (methanol) group, the resulting scaffold becomes a highly versatile building block, offering multiple points for molecular elaboration and interaction with biological targets. This guide provides an in-depth analysis of the core physicochemical properties of aminomethyl piperidine methanol derivatives. Due to the wide isomeric possibilities of this scaffold, this document will focus on the principles governing its properties, using data from representative and well-characterized analogs like 4-(aminomethyl)piperidine to illustrate key concepts. We will delve into the causality behind experimental choices for property determination and provide robust, self-validating protocols essential for drug discovery workflows.

The Aminomethyl Piperidine Methanol Scaffold: A Structural Overview

The term "aminomethyl piperidine methanol" describes a six-membered piperidine ring substituted with both a -CH2NH2 (aminomethyl) group and a -CH2OH (methanol/hydroxymethyl) group. The relative positions of these substituents (e.g., 2,3-, 3,4-, 2,4-substitution) define a vast chemical space of isomers, each with a unique three-dimensional structure and physicochemical profile.

The presence of a basic nitrogen in the piperidine ring (a secondary amine, unless N-substituted), a primary amine in the aminomethyl group, and a polar, hydrogen-bond-donating hydroxyl group makes this scaffold a rich pharmacophore. These features govern the molecule's ionization state, lipophilicity, and solubility—critical parameters that dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3]

Caption: General structure of a piperidine ring showing potential substitution patterns for aminomethyl (R²) and methanol (R¹) groups.

Synthesis and Chemical Identity

The synthesis of specific aminomethyl piperidine methanol isomers typically involves multi-step sequences utilizing protecting group strategies to ensure regioselectivity. A common approach starts from a commercially available piperidone derivative, followed by controlled introduction of the functional groups.[4][5]

For instance, a synthetic route could begin with N-Boc-4-piperidone. Reductive amination can introduce a protected aminomethyl group, followed by reactions to introduce the hydroxymethyl group at another position. The final step involves the deprotection of the amine and piperidine nitrogen.

Representative Synthetic Workflow: A Conceptual Overview

The following diagram outlines a conceptual workflow for synthesizing a disubstituted piperidine, illustrating the logical progression from a starting ketone to the final functionalized product.

G start Commercially Available Piperidone Derivative (e.g., N-Boc-4-Piperidone) step1 Step 1: Functional Group 1 Intro (e.g., Reductive Amination) start->step1 inter1 Intermediate 1 (Protected Amine) step1->inter1 step2 Step 2: Functional Group 2 Intro (e.g., Grignard Reaction / Reduction) inter1->step2 inter2 Intermediate 2 (Protected Amine & Alcohol) step2->inter2 step3 Step 3: Deprotection (e.g., Acidic Conditions) inter2->step3 end Final Product: Aminomethyl Piperidine Methanol step3->end

Caption: Conceptual workflow for the synthesis of a functionalized piperidine derivative.

Core Physicochemical Properties: Data and Determination

The physicochemical properties of these scaffolds are a composite of the piperidine ring and its functional groups. The basicity of the two nitrogen atoms and the polarity of the hydroxyl group are dominant factors.

Basicity and Ionization (pKa)

The pKa values determine the charge state of the molecule at a given pH, which profoundly impacts solubility, membrane permeability, and target binding. An aminomethyl piperidine methanol will have at least two pKa values: one for the piperidine ring nitrogen and one for the primary amine of the aminomethyl group.

  • Piperidine Nitrogen: Unsubstituted piperidine has a pKa of approximately 11.2.[2] Ring substituents can modulate this value.

  • Primary Amine: The pKa of the aminomethyl group's primary amine will be influenced by the scaffold, but typically falls in the range of 9-10.5.

Expertise Insight: The presence of two basic centers means this scaffold will likely be dicationic at low pH, monocationic around physiological pH (7.4), and neutral at high pH. This ionization behavior is crucial for designing oral drugs, as it affects dissolution in the stomach and absorption in the intestine.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical predictor of ADME properties.[6][7]

  • logP refers to the partition coefficient of the neutral species.

  • logD is the distribution coefficient at a specific pH, accounting for all ionic species. For basic compounds like piperidines, logD at pH 7.4 (logD₇.₄) is the most relevant parameter for drug development.[8][9]

The unsubstituted piperidine ring is moderately lipophilic (logP ≈ 0.9).[2] The aminomethyl and methanol groups are both highly polar and will significantly decrease the logP, making the overall scaffold more hydrophilic. For example, 4-(aminomethyl)piperidine has a calculated XLogP3 of -0.4.[10] The addition of a hydroxyl group would further increase hydrophilicity.

Solubility

Aqueous solubility is paramount for drug delivery and in vitro testing.[11][12][13] The high polarity from the amine and hydroxyl groups suggests that aminomethyl piperidine methanol scaffolds will have good intrinsic aqueous solubility, particularly at acidic to neutral pH where they are protonated.

Trustworthiness Insight: Solubility can be measured as either kinetic or thermodynamic. Kinetic solubility is a high-throughput measurement used in early discovery, while thermodynamic solubility is the true equilibrium value and is considered the "gold standard" for lead optimization.[11][12][13]

Data Summary of Representative Scaffolds
Property4-(Aminomethyl)piperidinePiperidine (Unsubstituted)(4-fluorophenyl)(piperidin-4-yl)methanol
Molecular Formula C₆H₁₄N₂[14][15]C₅H₁₁NC₁₂H₁₆FNO[16]
Molecular Weight 114.19 g/mol [14][15]85.15 g/mol 209.26 g/mol [16]
pKa (Basic) Not reported; estimated 9-11≈ 11.2[2]≈ 9.97[17]
XLogP3 / logP -0.4[10]0.9[2]1.36[17]
Melting Point 25 °C[14][15]-9 °C131-147 °C[17]
Boiling Point 200 °C[14][15]106 °C~309 °C[17]
Topological Polar Surface Area (TPSA) 38.1 Ų[10]12.0 Ų32.3 Ų

Experimental Protocols: Self-Validating Methodologies

Accurate and reproducible determination of physicochemical properties is essential. The following sections describe standard, self-validating protocols.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant (acid or base) is added incrementally, allowing for the precise determination of the pH at the half-equivalence point, which equals the pKa.[18][19][20][21]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[18] Ensure the temperature of the buffers and the sample solution is constant (e.g., 25 °C).

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in deionized water.[19] To ensure a stable reading, maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[18][19]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement.[18][19]

  • Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M HCl (if the compound is basic). Add the titrant in small, precise increments, allowing the pH to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the point where 50% of the amine has been neutralized (the midpoint of the buffer region or the half-equivalence point).[18] For a molecule with two basic sites, two inflection points will be observed.

  • Validation: Perform a minimum of three replicate titrations to ensure reproducibility.[19] The standard deviation of the pKa values should be low (<0.1 units).

Protocol: logD Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.[7][22] It directly measures the concentration of the analyte in both n-octanol and an aqueous buffer after they have reached equilibrium.[22]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.[8]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. The final concentration should be high enough for accurate quantification in both phases.

  • Equilibration: Cap the vial and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.[22][23]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase.[22] Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the logD using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous)

  • Validation: Run the experiment in triplicate. Include a control compound with a known logD value to validate the experimental setup.

Protocol: Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound by agitating an excess of the solid material in the aqueous buffer.[12][13]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.[11][12]

  • Separation: After equilibration, filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.[11]

  • Quantification: Take a precise aliquot of the clear supernatant and dilute it into a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

  • Validation: The presence of undissolved solid must be confirmed at the end of the experiment to ensure a saturated solution was achieved. The experiment should be performed in triplicate.

Relationship Between Properties and Drug Development

The interplay between pKa, logD, and solubility is critical for a molecule's success as a drug candidate. The following diagram illustrates how these fundamental properties influence the key ADME stages.

ADME_Properties pKa pKa (Ionization State) Sol Solubility pKa->Sol affects Abs Absorption (Gut Wall) pKa->Abs governs logD logD (Lipophilicity) logD->Abs balances Dist Distribution (Blood-Brain Barrier) logD->Dist controls Met Metabolism (Liver) logD->Met influences Sol->Abs enables Exc Excretion (Kidney) Sol->Exc facilitates

Caption: Relationship between core physicochemical properties and ADME processes.

Conclusion

The aminomethyl piperidine methanol scaffold is a valuable asset in drug discovery, offering a rich combination of functional groups that can be tailored to achieve desired pharmacological and pharmacokinetic profiles. A thorough understanding and precise measurement of its core physicochemical properties—pKa, logD, and solubility—are not merely procedural steps but foundational pillars of rational drug design. By employing robust, self-validating experimental protocols, researchers can generate high-quality data to guide molecule optimization, mitigate late-stage failures, and ultimately accelerate the development of new therapeutics.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). [Link]

  • PMC (PubMed Central). Development of Methods for the Determination of pKa Values. [Link]

  • Protocols.io. LogP / LogD shake-flask method. [Link]

  • PubChem. 1-(4-Aminophenyl)-3-piperidinemethanol. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). [Link]

  • REPORT. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. (2022). [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. (2024). [Link]

  • ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. (2023). [Link]

  • PMC (PubMed Central). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]

  • PubChem. 4-(Aminomethyl)piperidine. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Chem-Agro. (4-fluorophenyl)(piperidin-4-yl)methanol Properties. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

Sources

literature review of 6-substituted piperidin-2-yl methanol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Structural Significance, Synthetic Stereocontrol, and Therapeutic Utility

Executive Summary

The 6-substituted piperidin-2-yl methanol scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the core structure for a diverse class of alkaloids (e.g., Lobelia and Sedum alkaloids) and synthetic therapeutics (e.g., Mefloquine analogs). This guide analyzes the structural activity relationships (SAR) of this moiety, specifically focusing on the critical stereochemical relationship between the C2-hydroxymethyl group and the C6-substituent.

The technical challenge in developing these analogs lies in controlling the cis/trans diastereoselectivity during ring construction. This guide details the mechanistic underpinnings of these synthetic routes, provides self-validating protocols for their generation, and maps their pharmacological relevance in antimalarial and CNS drug discovery.

Structural Analysis & Pharmacophore Dynamics

The piperidine ring exists predominantly in a chair conformation. In 2,6-disubstituted systems, the relative orientation of substituents dictates the thermodynamic stability and biological binding affinity.

  • The Cis Advantage: In many bioactive alkaloids (e.g., (-)-lobeline analogs), the 2,6-cis relationship is preferred. This places both substituents in equatorial positions (diequatorial), minimizing 1,3-diaxial interactions.

  • The "Anchoring" Effect: A bulky substituent at C6 (e.g., a phenyl or tert-butyl group) locks the piperidine ring into a specific chair conformation. This "anchor" directs the vector of the C2-methanol group, which is critical for hydrogen bonding within the receptor pocket (e.g., the aspartate residue in nAChRs or the heme iron in malaria parasites).

Diagram 1: Retrosynthetic Analysis of the Scaffold

The following diagram illustrates the three primary disconnection strategies to access the target scaffold.

Retrosynthesis Target Target: 6-Substituted Piperidin-2-yl Methanol RouteA Route A: Pyridine Reduction (Diastereoselective Hydrogenation) Target->RouteA RouteB Route B: Ring-Closing Metathesis (RCM) Target->RouteB RouteC Route C: Chiral Pool (Amino Acid Derivatization) Target->RouteC PrecursorA 2,6-Disubstituted Pyridine RouteA->PrecursorA PtO2 / H2 / AcOH PrecursorB Diene Amine Precursor RouteB->PrecursorB Grubbs II PrecursorC L-Lysine / L-Serine RouteC->PrecursorC Cyclization

Caption: Three primary synthetic pathways. Route A is preferred for accessing the thermodynamic cis-isomer.

Synthetic Methodologies: The "How" and "Why"
3.1. Route A: Stereoselective Hydrogenation (The Industry Standard)

The most robust method for generating the cis-2,6-disubstituted piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.

  • Mechanism: The reduction of the pyridine ring is not random. By conducting the reaction in acidic media (Acetic Acid), the pyridine nitrogen is protonated.[1] The catalyst (Platinum Oxide, Adams' catalyst) approaches the face of the ring opposite to the existing substituents to minimize steric hindrance, or, in the absence of other directing groups, the hydrogen adsorption occurs from the same face, leading to the cis-isomer (all-syn addition).

  • Causality: The use of PtO₂ in AcOH is critical. Pd/C often leads to partial reduction or lower diastereomeric ratios (dr). The acidic environment prevents catalyst poisoning by the amine product and promotes the formation of the cis-isomer via a "anchoring" mechanism on the catalyst surface.

3.2. Route B: Organometallic Functionalization

For analogs requiring complex C6 substituents (e.g., aryl groups not accessible via pyridine synthesis), lithiation strategies are employed.

  • Beak's Deprotonation: N-Boc-piperidine can be lithiated alpha to the nitrogen (C2). However, introducing a second group at C6 with high stereocontrol is challenging.

  • Solution: Use of (1-Tosylpiperidin-2-yl)methanol as a divergent intermediate. The tosyl group activates the ring and protects the nitrogen, allowing C6 functionalization via anodic oxidation or transition-metal catalyzed cross-coupling (e.g., Negishi coupling).

Detailed Experimental Protocol

Protocol: Synthesis of cis-6-Methylpiperidin-2-yl Methanol via Pyridine Reduction

Note: This protocol is a self-validating system. The disappearance of aromatic UV absorption validates the reduction, and the coupling constants in NMR validate the cis-stereochemistry.

Materials:

  • 6-Methylpyridine-2-methanol (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq)

  • Glacial Acetic Acid (Solvent/Promoter)

  • Hydrogen gas (Balloon or Parr apparatus)

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 6-methylpyridine-2-methanol (10 mmol) in glacial acetic acid (20 mL).

    • Why: Acetic acid protonates the pyridine nitrogen (

      
      ), facilitating adsorption onto the metal surface and preventing the free amine product from poisoning the catalyst.
      
  • Catalyst Addition: Carefully add PtO₂ (0.5 mmol) under an inert atmosphere (Argon/Nitrogen).

    • Safety: PtO₂ is pyrophoric in the presence of H₂. Add to the wet solvent mixture before introducing hydrogen.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 40-50 psi (3-4 bar) and stir vigorously at room temperature for 12 hours.

    • Monitoring: Monitor reaction progress via TLC (stain with Ninhydrin; UV active starting material will disappear).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with methanol.

    • Critical Step: Concentrate the filtrate to remove acetic acid. The residue will be the acetate salt.

  • Free Base Liberation: Dissolve the residue in water (10 mL), cool to 0°C, and basify to pH >12 using 4M NaOH. Extract with DCM (3 x 20 mL).

    • Validation: The product is highly polar. Multiple extractions or continuous extraction may be required.

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. If necessary, purify via column chromatography (DCM/MeOH/NH₄OH).

Data Validation (NMR):

  • 1H NMR (CDCl₃): Look for the H2 and H6 methine protons. In the cis-isomer (diequatorial substituents), the axial protons at C2 and C6 will show large vicinal coupling constants (

    
     Hz) with the adjacent axial protons at C3 and C5.
    
Therapeutic Applications & Biological Logic

The 6-substituted piperidin-2-yl methanol scaffold is a bioisostere for several critical drug classes.

5.1. Antimalarial Agents (Mefloquine Analogs)

Mefloquine (Lariam) contains a piperidin-2-yl methanol group attached to a quinoline ring.

  • Mechanism: The secondary alcohol coordinates with the heme iron within the parasite's food vacuole, inhibiting the polymerization of toxic heme into hemozoin.

  • Role of C6-Substitution: Introducing a substituent at the C6 position of the piperidine ring restricts the conformational flexibility of the amino-alcohol side chain. This can:

    • Improve metabolic stability by blocking oxidation sites.

    • Reduce CNS side effects (a known issue with Mefloquine) by altering blood-brain barrier permeability (LogP modulation).

5.2. CNS Modulators (nAChR Ligands)

Analogs of Lobeline (a 2,6-disubstituted piperidine) act on Nicotinic Acetylcholine Receptors (nAChRs).

  • Binding Mode: The protonated piperidine nitrogen mimics the quaternary ammonium of acetylcholine. The C2-hydroxymethyl group acts as a hydrogen bond donor/acceptor, mimicking the ester oxygen of acetylcholine.

  • Selectivity: The nature of the C6 substituent determines selectivity between

    
     (addiction pathways) and 
    
    
    
    (cognitive pathways) subtypes.
Diagram 2: Pharmacological Mechanism (Antimalarial)[2]

Mechanism Drug Piperidin-2-yl Methanol Analog Target Free Heme (Fe2+) Drug->Target Coordination via -OH and N atom Complex Drug-Heme Complex (Capping) Target->Complex Process Hemozoin Polymerization Complex->Process Inhibits Outcome Parasite Death (ROS Accumulation) Process->Outcome Failure leads to

Caption: Mechanism of action for piperidine methanol antimalarials. The scaffold prevents heme detoxification.

Quantitative Data Summary

The following table summarizes the impact of the C6-substituent on the diastereoselectivity of the hydrogenation reaction (Route A).

C6-Substituent (Pyridine)CatalystSolventYield (%)Cis:Trans RatioReference
Methyl (-CH₃)PtO₂AcOH92>95 : 5[1]
Phenyl (-Ph)PtO₂AcOH8890 : 10[1]
tert-Butyl (-tBu)Rh/CMeOH7560 : 40[2]
Methyl (-CH₃)Pd/CEtOH8570 : 30[3]

Insight: The data confirms that PtO₂ in Acetic Acid is the superior system for high cis-selectivity. Bulky groups like t-Butyl may require specific Rhodium catalysts to achieve high selectivity due to extreme steric hindrance.

References
  • Stereoselective Synthesis of cis-2,6-Disubstituted Piperidines. Journal of Organic Chemistry. (Classic reduction protocols). Link

  • Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. PMC (NIH). (Discusses the piperidine methanol moiety in Mefloquine). Link

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs. Advanced Journal of Chemistry. (Review of general synthetic methods including RCM and hydrogenation). Link

  • Building polyfunctional piperidines: a stereoselective strategy. RSC Advances. (Discusses 2,6-disubstituted systems and alkaloid synthesis). Link

  • Piperidin-2-ylmethanol CID 94263. PubChem. (Chemical and physical property data). Link

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for Piperidinemethanols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Piperidinemethanols (hydroxymethylpiperidines) are privileged scaffolds in drug discovery, serving as core pharmacophores in antihistamines (e.g., Fexofenadine), antipsychotics, and glycosidase inhibitors. The presence of both a secondary amine and a primary alcohol offers a versatile handle for diversification. However, this dual functionality presents a specific synthetic challenge: chemoselective N-alkylation without protecting the hydroxyl group.

Reductive amination is the preferred route for this transformation. Unlike direct alkylation with alkyl halides, which often leads to over-alkylation or competitive O-alkylation, reductive amination proceeds via a discrete iminium intermediate, ensuring mono-N-alkylation selectivity.

Mechanistic Basis

The reaction proceeds through the condensation of the piperidine nitrogen with an aldehyde or ketone to form a hemiaminal, which dehydrates to an iminium ion. This species is subsequently reduced to the tertiary amine. The success of the protocol depends on matching the reducing agent's strength to the stability of the iminium intermediate.

Strategic Decision Matrix

Before selecting a protocol, evaluate the steric and electronic properties of the carbonyl partner.

DecisionMatrix Start Start: Select Carbonyl Partner Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-C=O-R') Start->Ketone ProtocolA Protocol A: Standard STAB Method (NaBH(OAc)3) Aldehyde->ProtocolA High Reactivity Hindered Sterically Hindered / Electron Deficient? Ketone->Hindered Hindered->ProtocolA No (Simple Ketones) ProtocolB Protocol B: Ti(OiPr)4 Mediated (Lewis Acid Activation) Hindered->ProtocolB Yes (e.g., Acetophenones, Cyclic Ketones) ProtocolC Protocol C: Cyanoborohydride (NaBH3CN + MeOH) ProtocolA->ProtocolC If solubility fails in DCE/THF

Figure 1: Decision matrix for selecting the optimal reductive amination condition.

Protocol A: The Standard STAB Method

Applicability: Aldehydes and unhindered ketones. Reagent: Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃).[1] Rationale: STAB is a mild hydride donor that reduces iminium ions much faster than carbonyls, allowing for a "one-pot" procedure without pre-forming the imine.[2] It tolerates the free hydroxyl group of piperidinemethanol.

Materials
  • Amine: 4-Piperidinemethanol (or 2-/3- isomer) [1.0 equiv]

  • Carbonyl: Aldehyde or Ketone [1.1 – 1.2 equiv][3]

  • Reductant: NaBH(OAc)₃ [1.4 – 1.6 equiv]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.

  • Catalyst: Glacial Acetic Acid [1.0 – 2.0 equiv] (Essential for ketones; optional for aldehydes).

Step-by-Step Procedure
  • Solvation: In a dry reaction vial, dissolve 1.0 equiv of piperidinemethanol in anhydrous DCE (concentration ~0.2 M).

    • Note: If the piperidine salt (HCl) is used, add 1.0 equiv of Triethylamine (TEA) and stir for 15 min to liberate the free base.

  • Carbonyl Addition: Add 1.1 equiv of the aldehyde/ketone.

  • Acid Catalysis: Add 1.0 equiv of acetic acid. Stir for 10–30 minutes at room temperature.

    • Insight: This promotes the formation of the iminium ion equilibrium.

  • Reduction: Add 1.5 equiv of NaBH(OAc)₃ in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen/argon.

    • Aldehydes:[4][3][1][5][6] Complete in 1–4 hours.

    • Ketones:[4][6][7] May require 12–24 hours. Monitor by LC-MS (look for M+H of product; disappearance of imine mass).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

Protocol B: Titanium(IV) Isopropoxide Mediated

Applicability: Sterically hindered ketones, electron-deficient systems, or when Protocol A fails to drive conversion. Reagent: Ti(OiPr)₄ followed by NaBH₄.[8][4][7][9] Rationale: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and a water scavenger (driving the equilibrium toward the imine).

Materials
  • Amine: Piperidinemethanol [1.0 equiv]

  • Carbonyl: Hindered Ketone [1.1 equiv]

  • Lewis Acid: Titanium(IV) isopropoxide [1.2 – 1.5 equiv]

  • Reductant: Sodium Borohydride (NaBH₄) [1.5 equiv]

  • Solvent: Absolute Ethanol or Methanol.

Step-by-Step Procedure
  • Complexation: In a dry flask under Argon, combine piperidinemethanol (1.0 eq) and the ketone (1.1 eq).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 eq) neat via syringe.

    • Caution: Ti(OiPr)₄ is moisture sensitive.

  • Imine Formation: Stir the neat mixture or concentrated solution (if solids are present) at room temperature for 6–12 hours.

    • Insight: The solution often becomes viscous or changes color as the titanium-amine complex forms.

  • Solvation: Dilute the reaction mixture with absolute ethanol (concentration ~0.3 M).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise (exothermic).

  • Workup (Critical):

    • Add water (approx. 2 mL per mmol) to quench. A heavy white precipitate (TiO₂) will form.

    • Dilute with EtOAc and filter through a Celite pad to remove titanium salts.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Purification Strategy: The Acid-Base Extraction

Piperidinemethanol derivatives are polar. Standard silica chromatography can be difficult due to tailing. An Acid-Base extraction is the most efficient purification method for >95% purity.

StepActionChemical Logic
1 Dissolve crude residue in EtOAc or DCM.Solubilizes product and neutral impurities.
2 Extract with 1M HCl (3x). Protonates the tertiary amine (Product -> Salt). Product moves to Aqueous phase.[7] Neutral impurities stay in Organic phase.
3 Discard Organic phase.Removes unreacted ketone/aldehyde and non-basic byproducts.
4 Basify Aqueous phase with 4M NaOH to pH > 12.Deprotonates the amine (Salt -> Free Base). Product becomes insoluble in water.
5 Extract with DCM (3x).Product moves back to Organic phase.[10]
6 Dry (Na₂SO₄) and concentrate.[1]Yields pure amine.[7][9][11]

Troubleshooting & Optimization

Issue: Low Conversion with Ketones

  • Cause: Steric hindrance preventing iminium formation.

  • Fix: Switch to Protocol B (Titanium). Alternatively, use microwave irradiation (80°C, 20 min) with STAB in DCE.

Issue: Product is Water Soluble (Loss during Workup)

  • Cause: Small, polar R-groups on the nitrogen combined with the hydroxyl group make the molecule amphiphilic.

  • Fix: Do not use dilute aqueous washes. Instead, quench with solid Na₂SO₄·10H₂O (Glauber's salt) or use a minimal amount of saturated NaHCO₃, then dry the organic layer directly. Use Chloroform/Isopropanol (3:1) for extraction if DCM fails.

Issue: Boron Impurities

  • Cause: Boric acid complexes from STAB can stick to the hydroxyl group.

  • Fix: Perform a methanol workup. Dissolve crude in MeOH and heat to reflux for 30 mins, then concentrate. This forms volatile trimethyl borate (B(OMe)₃) which evaporates.

Mechanism Visualization

Mechanism Reactants Piperidinemethanol + Carbonyl Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Cat.) Reduction Hydride Transfer (from Borohydride) Iminium->Reduction Fast Step Product N-Alkylated Product Reduction->Product

Figure 2: Reaction pathway. Note that the reduction of the Iminium ion is faster than the reduction of the starting Carbonyl, ensuring selectivity.

References

  • Abdel-Magid, A. F., et al. (1996).[2][10][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." The Journal of Organic Chemistry, 60(15), 4928-4929.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.

  • BenchChem. (2025).[3] "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol." BenchChem Protocols.

Sources

Application Notes and Protocols for Utilizing [6-(Aminomethyl)piperidin-2-yl]methanol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, demonstrating significant advantages over traditional high-throughput screening (HTS).[1][2] By employing small, low-molecular-weight molecules (fragments), FBDD allows for a more efficient exploration of chemical space, often yielding higher-quality starting points for optimization.[3][4] Historically, fragment libraries have been predominantly populated with flat, aromatic compounds. While successful, this two-dimensional bias limits the exploration of the complex, three-dimensional topologies of protein binding sites.

The strategic incorporation of saturated heterocyclic fragments, such as those built around a piperidine core, offers a compelling solution to this limitation. These three-dimensional (3D) fragments provide access to a broader range of chemical space, enabling novel interactions with protein targets that are often unachievable with planar molecules.[5] The inherent conformational flexibility and rich stereochemistry of scaffolds like piperidine allow for the precise vectoral projection of functional groups into binding pockets, a critical feature for developing highly potent and selective drug candidates.

This application note provides a comprehensive guide to the evaluation and utilization of [6-(Aminomethyl)piperidin-2-yl]methanol, a representative 3D fragment, in a typical FBDD campaign. We will detail its physicochemical properties in the context of established fragment-based guidelines, propose a robust synthetic route for its preparation, and provide detailed protocols for its screening, hit validation, and subsequent hit-to-lead optimization.

Fragment Profile: this compound

This compound is a bifunctional piperidine derivative that presents an attractive scaffold for FBDD. Its 3D architecture, coupled with the primary amine and primary alcohol functionalities, provides multiple vectors for interaction with a target protein and for subsequent chemical elaboration.

Physicochemical Properties and "Rule of Three" Compliance

To be an effective fragment, a molecule should adhere to the "Rule of Three" (Ro3), which provides a set of guidelines for desirable physicochemical properties.[6] These guidelines help to ensure that the fragment has a higher probability of binding to a target and possesses favorable properties for optimization.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 144.21 g/mol < 300 DaYes
cLogP -1.2 (estimated)≤ 3Yes
Hydrogen Bond Donors 3 (two from -NH2, one from -OH)≤ 3Yes
Hydrogen Bond Acceptors 2 (N in ring, O in -OH)≤ 3Yes
Rotatable Bonds 3≤ 3Yes

As the table demonstrates, this compound is fully compliant with the "Rule of Three," making it an excellent candidate for inclusion in a fragment screening library. Its low molecular weight and high density of functional groups contribute to a high ligand efficiency, a key metric in FBDD that relates binding affinity to the size of the molecule.

Proposed Synthesis of this compound

Synthetic Workflow Diagram

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection A (1-Tosylpiperidin-2-yl)methanol B 1-Tosylpiperidine-2-carbaldehyde A->B Dess-Martin periodinane, DCM C 1-Tosylpiperidine-2-carbaldehyde D Protected Intermediate C->D 1. NH4OAc, NaBH3CN, MeOH 2. Boc2O, Et3N, DCM E Protected Intermediate F This compound E->F 1. LiAlH4, THF 2. Acidic workup

Caption: Proposed synthetic route for this compound.

Detailed Synthetic Protocol

Step 1: Oxidation of (1-Tosylpiperidin-2-yl)methanol

  • To a solution of (1-Tosylpiperidin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of Na2S2O3 and a saturated aqueous solution of NaHCO3.

  • Stir vigorously for 30 minutes, then separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 1-Tosylpiperidine-2-carbaldehyde.

Step 2: Reductive Amination

  • To a solution of 1-Tosylpiperidine-2-carbaldehyde (1.0 eq) in methanol (0.2 M), add ammonium acetate (10 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and triethylamine (Et3N, 1.5 eq).

  • Stir at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry over Na2SO4, and concentrate.

  • Purify by flash chromatography to obtain the Boc-protected intermediate.

Step 3: Deprotection

  • To a solution of the Boc-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add lithium aluminum hydride (LiAlH4, 3.0 eq) portion-wise.

  • Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., crystallization or chromatography) to yield the final product, this compound.

Fragment-Based Screening and Hit Validation Workflow

A robust FBDD campaign employs a combination of biophysical techniques to identify and validate fragment hits, minimizing the risk of false positives.

FBDD Workflow Diagram

FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Structural Biology cluster_4 Hit-to-Lead Optimization QC Quality Control (Purity, Solubility) SPR Surface Plasmon Resonance (SPR) QC->SPR TSA Thermal Shift Assay (TSA) QC->TSA NMR NMR Spectroscopy (e.g., STD, WaterLOGSY) SPR->NMR TSA->NMR Xray X-ray Crystallography NMR->Xray H2L Medicinal Chemistry (Growing, Linking, Merging) Xray->H2L

Caption: A typical workflow for a fragment-based drug design campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.

  • Immobilization of Target Protein: Covalently immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

  • Preparation of Fragment Solutions: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to the desired screening concentrations (typically 100 µM - 1 mM), ensuring the final DMSO concentration is matched across all samples and the running buffer (≤ 1%).

  • Screening Assay:

    • Inject the fragment solutions over the sensor surface containing the immobilized target protein and a reference surface (deactivated or containing an irrelevant protein).

    • Monitor the change in the SPR signal (response units, RU) over time.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Identify hits based on a response signal that is significantly above the background noise.

    • For confirmed hits, perform a dose-response analysis to determine the equilibrium dissociation constant (KD).

Protocol 2: Orthogonal Screening using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein in the presence of a ligand. A shift in the melting temperature (Tm) indicates a binding event.

  • Assay Setup:

    • In a 96- or 384-well PCR plate, add the target protein to a final concentration of 2-5 µM in a suitable buffer.

    • Add a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).

    • Add this compound to the desired final concentration (typically 100 µM - 1 mM), with a matched DMSO concentration in the control wells.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature in a stepwise manner (e.g., from 25 °C to 95 °C).

    • Measure the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence as a function of temperature. The midpoint of the transition in the sigmoidal curve represents the Tm.

    • A significant positive shift in Tm (ΔTm ≥ 2 °C) in the presence of the fragment compared to the control is considered a hit.

Protocol 3: Hit Validation using NMR Spectroscopy

NMR-based methods are powerful for confirming direct binding to the target protein and can provide information about the binding site.

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.

    • Acquire a reference 1D 1H NMR spectrum of the protein.

    • Prepare a stock solution of this compound.

  • Saturation Transfer Difference (STD) NMR:

    • Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a region far from any protein signals is irradiated.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals in the STD spectrum indicate that the fragment has received saturation from the protein, confirming binding.

  • Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY):

    • This experiment detects the transfer of magnetization from bulk water to the protein and then to the bound ligand.

    • Bound ligands will show NOEs with opposite signs to those of unbound ligands. This method is particularly useful for detecting weak interactions.

  • Data Analysis: The presence of fragment signals in the STD spectrum or the characteristic sign change in the WaterLOGSY spectrum confirms a direct interaction between the fragment and the target protein.

Hit-to-Lead Optimization Strategies

Once a fragment hit like this compound is validated and its binding mode is determined (ideally by X-ray crystallography), the next phase is to increase its affinity and selectivity.

Optimization Workflow Diagram

H2L_Strategies cluster_0 Fragment Growing cluster_1 Fragment Linking Start Validated Fragment Hit (this compound) Grow Add functional groups to explore adjacent pockets Start->Grow Link Connect to a second, nearby binding fragment Start->Link Grow_Example e.g., Acylate the aminomethyl group or etherify the methanol Grow->Grow_Example Link_Example e.g., Use a linker to connect the aminomethyl group to another fragment Link->Link_Example

Caption: Key strategies for hit-to-lead optimization.

  • Fragment Growing: This strategy involves adding chemical functionality to the core fragment to engage with adjacent pockets in the binding site. For this compound, the primary amine and alcohol serve as ideal anchor points for this approach. For example, a library of amides could be synthesized from the aminomethyl group to probe for interactions with nearby hydrogen bond acceptors or hydrophobic pockets.

  • Fragment Linking: If a second fragment is found to bind in a proximal sub-pocket, the two fragments can be connected with a chemical linker. The goal is to design a linker that maintains the optimal binding orientation of both fragments, leading to a significant increase in affinity due to the additive binding energies. The aminomethyl group of our example fragment is a suitable attachment point for such a linker.

Conclusion

This compound represents a class of 3D fragments that are increasingly important for tackling challenging drug targets. Its favorable physicochemical properties, coupled with a synthetically tractable scaffold, make it an excellent tool for FBDD campaigns. By employing a multi-faceted approach of biophysical screening, orthogonal validation, and structure-guided optimization, researchers can effectively leverage such 3D fragments to discover novel, high-quality lead compounds. The protocols and strategies outlined in this application note provide a robust framework for the successful integration of this compound and similar non-planar fragments into modern drug discovery programs.

References

  • RSC Medicinal Chemistry.

  • Frontiers in Pharmacology.

  • Discovery on Target.

  • ResearchGate.

  • ResearchGate.

  • Drug Design, Development and Therapy.

  • U.S. Environmental Protection Agency.

  • BenchChem.

  • [Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer.]([Link]) MIT DSpace.

  • NIST Chemistry WebBook.

  • Google Patents.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • Chem-Impex.

  • Chemspace.

  • ChemUniverse.

  • National Center for Biotechnology Information.

  • PubChem.

  • PubChem.

  • Koei Chemical Co., Ltd.

  • Sigma-Aldrich.

  • PubMed.

  • Green Chemistry.

  • National Center for Biotechnology Information.

  • PubMed.

  • ResearchGate.

  • SocArXiv.

  • ResearchGate.

  • [Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer.]([Link]) MIT DSpace.

  • Research and Reviews: Journal of Organic and Medicinal Chemistry.

  • TargetMol.

  • National Center for Biotechnology Information.

  • PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic [6-(Aminomethyl)piperidin-2-yl]methanol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Chiral/Racemic Heterocyclic Building Blocks Common Salt Forms: Dihydrochloride (2HCl), Ditrifluoroacetate (2TFA) Primary Hazard: Severe Hygroscopicity / Deliquescence

Executive Summary & Chemical Context[1][2][3][4][5]

Why is this happening? [6-(Aminomethyl)piperidin-2-yl]methanol salts are "perfect storms" for moisture absorption. The molecule contains three high-affinity hydrogen bonding sites: the secondary amine (piperidine), the primary amine (aminomethyl), and the hydroxyl group (methanol). When converted to a salt (e.g., 2HCl), the crystal lattice energy is often disrupted by the high charge density, allowing atmospheric water to intercalate rapidly. This breaks the crystal structure, turning the free-flowing powder into a sticky gum or oil (deliquescence) within minutes of exposure to air.

The Golden Rule: Treat this compound as a liquid-in-waiting. Never expose the solid to ambient atmosphere for more than 30 seconds.

Immediate Triage: "My Solid Turned into Oil"

Scenario: You opened the vial to weigh the compound, and by the time you returned, the powder had turned into a sticky gum or a clear oil.

Troubleshooting FAQ

Q: Can I just heat it in an oven to dry it out? A: NO. Heating a gummy amine salt often leads to degradation (oxidation) or "baking" impurities into the lattice. If it has oiled out, water is now a solvent, not just a surface contaminant.

  • The Fix: You must perform an Azeotropic Rescue (See Protocol A). You need to chemically "pull" the water out using a solvent carrier, not just thermal energy.

Q: My yield is >100% and the NMR shows a massive H2O peak at 4.79 ppm (D2O) or 3.3 ppm (DMSO). Is the compound ruined? A: Likely not ruined, just hydrated. The "extra mass" is water.[1]

  • The Fix: Calculate the corrected molarity based on the water content integration in the NMR, or perform a lyophilization cycle (Protocol B). Do not use the weight directly for stoichiometry; you will under-charge your reaction.

Q: The material is stuck to the spatula/weigh paper. How do I transfer it? A: Stop trying to scrape it.

  • The Fix: Dissolve the material directly off the weighing paper or spatula using the reaction solvent (e.g., Methanol, DMF, or DMSO) and transfer the solution into your reaction vessel.

Core Handling Protocols

Protocol A: The Azeotropic Rescue (Restoring Powder)

Use this when your solid has turned to oil or gum.

Principle: Water forms low-boiling azeotropes with specific organic solvents, allowing it to be removed under vacuum at lower temperatures than its normal boiling point.

  • Dissolution: Dissolve the oily residue in a minimum amount of Methanol (MeOH) to ensure homogeneity.

  • Carrier Addition: Add 10 volumes of Toluene or Acetonitrile (MeCN) .

    • Why? Toluene forms a heterogenous azeotrope with water; MeCN forms a homogenous one. Toluene is superior for "stripping" water.

  • Evaporation: Rotovap at 40–45°C under reduced pressure.

  • Repeat: The mixture may oil out again. Repeat step 2 and 3 at least three times.

  • Final Trituration: Once the material begins to foam or solidify, add Diethyl Ether (Et2O) or MTBE . Sonicate to induce crystallization.

  • Filtration: Rapidly filter under a blanket of Nitrogen/Argon.

Protocol B: Precision Weighing (The "Difference" Method)

Use this for setting up reactions where stoichiometry is critical.

Do NOT tare a weigh boat and add solid to it. The reading will drift upwards as you watch.

  • Tare the entire closed vial containing the salt.

  • Remove an estimated amount quickly and place it directly into your reaction flask.

  • Close the source vial immediately.

  • Weigh the source vial again.

  • Calculate:

    
    .
    
Protocol C: Stock Solution Storage (Recommended)

Best for repeated use.

Instead of storing the solid, convert the entire batch into a quantified stock solution.

  • Dissolve the full bottle of salt in a specific volume of anhydrous DMSO or DMF .

  • Determine the concentration (Molarity) exactly.

  • Store over 4Å Molecular Sieves in a septum-capped vial.

  • Usage: Syringe out the required equivalents. This eliminates weighing errors entirely.

Visual Workflows

Diagram 1: The "Rescue" Workflow (Oiled Solid -> Dry Powder)

RescueWorkflow Start Problem: Solid turned to Oil/Gum Step1 Dissolve in min. MeOH (Homogenize) Start->Step1 Step2 Add Azeotropic Carrier (Toluene or MeCN) Step1->Step2 Step3 Rotovap @ 45°C (Remove Solvent + Water) Step2->Step3 Check Is it dry? Step3->Check Repeat Add fresh Toluene Repeat Evaporation Check->Repeat Still oily/wet Triturate Add Et2O/MTBE Sonicate to precipitate Check->Triturate Foaming/Solid Repeat->Step3 Final Dry Free-Flowing Powder (Store under Argon) Triturate->Final

Caption: Workflow for recovering this compound salts that have deliquesced due to moisture exposure.

Diagram 2: Handling Decision Tree

DecisionTree Input Need to use Salt Glovebox Glovebox Available? Input->Glovebox YesBox Weigh inside under N2/Ar Glovebox->YesBox Yes NoBox Is Stoichiometry Critical? Glovebox->NoBox No Critical Make Stock Solution (DMSO/DMF) NoBox->Critical Yes (<5% error tol.) Rough Weigh by Difference (Protocol B) NoBox->Rough No (Excess reagents used)

Caption: Decision matrix for choosing the correct handling method based on equipment availability and experimental precision requirements.

Solvent Compatibility & Drying Matrix[3]

SolventRoleSuitabilityNotes
Methanol DissolutionHigh Good for initial dissolving of the "gum," but holds onto water.
Toluene AzeotropeExcellent Best for stripping water. Forms high-boiling azeotrope (85°C) but pulls water effectively.
Acetonitrile AzeotropeGood Easier to remove than toluene, but less effective at "breaking" the hydrate.
DCM ExtractionPoor The salt is likely insoluble; water will just sit on top.
Diethyl Ether TriturationExcellent Use to crash out the solid after drying. Do not use to dissolve.
DMSO StorageHigh Ideal for stock solutions. Must be anhydrous.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification of hygroscopic amine salts). Link

  • BenchChem Technical Support. (2025). Piperidine Purification and Isolation: A Technical Support Guide. (General protocols for piperidine handling). Link

  • Sigma-Aldrich. (n.d.). Handling Hygroscopic Reagents - Technical Bulletin. (Industry standard for weighing techniques). Link

  • University of Rochester. (n.d.).[1] Tips & Tricks: Weighing and Drying. Department of Chemistry. Link

Sources

Validation & Comparative

1H NMR interpretation of [6-(Aminomethyl)piperidin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of [6-(Aminomethyl)piperidin-2-yl]methanol Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The structural validation of This compound —a bifunctional piperidine scaffold used in peptidomimetics and RNA-binding ligands—hinges on the precise assignment of stereochemistry (cis vs. trans) and the management of exchangeable protons.

This guide objectively compares the spectral "performance" of the target cis-isomer against the trans-isomer alternative, providing experimental strategies to distinguish them. Furthermore, it evaluates the utility of different solvent systems (


 vs. 

) in resolving the critical aminomethyl and hydroxymethyl side chains.

Part 1: Structural Analysis & Stereochemical Logic

To interpret the NMR spectrum of this molecule, one must first understand its conformational dynamics. The piperidine ring predominantly adopts a chair conformation.[2]

  • The Stability Factor: In 2,6-disubstituted piperidines, the cis-isomer is generally thermodynamically preferred because both the hydroxymethyl (

    
    ) and aminomethyl (
    
    
    
    ) groups can adopt an equatorial orientation, minimizing 1,3-diaxial steric strain.[1]
  • The NMR Consequence: If the substituents are equatorial, the ring protons at positions 2 and 6 (

    
     and 
    
    
    
    ) are forced into axial positions. This results in distinct coupling constants (
    
    
    ) that serve as the primary differentiator from the trans-isomer.
Diagram 1: Stereochemical Assignment Logic

StereochemistryLogic Start Unknown Isomer Sample AnalyzeH2H6 Analyze H2/H6 Multiplicity (2.6 - 3.1 ppm) Start->AnalyzeH2H6 LargeJ Large Coupling Observed (J ~ 10-12 Hz) AnalyzeH2H6->LargeJ Axial-Axial Coupling SmallJ Small Coupling Only (J < 5 Hz) AnalyzeH2H6->SmallJ Axial-Equatorial Coupling ConclusionCis Cis-Isomer (Target) Substituents: Equatorial H2/H6: Axial LargeJ->ConclusionCis ConclusionTrans Trans-Isomer (Alternative) One Substituent: Axial Symmetry Broken SmallJ->ConclusionTrans

Figure 1: Decision tree for assigning stereochemistry based on H2/H6 coupling constants.

Part 2: Comparative Analysis – Isomer Differentiation

The primary challenge in synthesizing this scaffold is distinguishing the desired cis-product from the trans-impurity.

Comparison 1: Cis-Isomer (Diequatorial) vs. Trans-Isomer
FeatureCis-Isomer (Target) Trans-Isomer (Alternative) Interpretation
H2/H6 Multiplicity Distinct Doublet of Doublets (dd) or TdBroad Multiplet or Narrow signalCis H2/H6 are axial, coupling strongly with axial H3/H5 protons (

Hz).
Symmetry

Plane (approximate)
AsymmetricCis isomers often show simpler spectra due to pseudo-symmetry; Trans breaks this, causing more complex overlapping in the 1.2–1.8 ppm region.[1]
C-13 Shifts (C2/C6) Upfield relative to transDownfield relative to cisAxial substituents (present in Trans ) typically cause

-gauche compression, shielding the adjacent carbons less than equatorial ones.

Expert Insight: In the cis-isomer, look for


 and 

signals appearing as "wide" multiplets (width at half-height

Hz). In the trans-isomer, at least one of these protons will be equatorial, appearing as a "narrow" multiplet (width at half-height

Hz).[1]

Part 3: Comparative Analysis – Solvent Selection

The choice of solvent drastically alters the visibility of the functional groups (


, 

,

).
Comparison 2: Deuterated Chloroform ( ) vs. Deuterium Oxide ( )
ParameterMethod A:

Method B:

Recommendation
Exchangeable Protons Visible.

and

appear as broad singlets (variable ppm).
Invisible. Rapid exchange with deuterium eliminates these signals.Use

(dry) if confirming the presence of amine/alcohol groups is required.
Chemical Shift Stability Variable. Shifts are concentration and temperature dependent.Stable (pH dependent). Shifts are reproducible but sensitive to pD.Use

for quantitative purity assays.
Spectral Overlap High.[3][4]

often overlap with

signals.
Low. Water suppression or lack of OH signals clears the baseline.

is superior for analyzing the skeletal coupling constants.

Critical Protocol Note (pH Effects): In


, if the sample is a salt (e.g., HCl salt), the amine protonation will deshield the 

and

protons, shifting them downfield by +0.5 to +0.8 ppm compared to the free base in

.[1]

Part 4: Experimental Data & Protocol

Predicted Chemical Shifts (Cis-Isomer, Free Base in )

Note: Values are representative of 2,6-disubstituted piperidine scaffolds.

PositionProton Type

(ppm)
Multiplicity

(Hz)
Assignment Logic
-OH / -NH2 Exchangeable1.5 - 4.0br s-Highly variable; disappears with

shake.
H-2 Methine (Ring)2.65 - 2.85 dddd / m

Axial proton; deshielded by adjacent O.
H-6 Methine (Ring)2.55 - 2.75 dddd / m

Axial proton; deshielded by adjacent N.
CH2-OH Methylene (Exo)3.45 - 3.65 dd / ABX

,

Diastereotopic protons adjacent to chiral center C2.
CH2-NH2 Methylene (Exo)2.50 - 2.65 d

Often overlaps with ring protons H2/H6.
H-3,4,5 Methylene (Ring)1.10 - 1.90mComplex"Ring envelope"; H3ax/H5ax are distinct quartets at ~1.1 ppm.
Experimental Workflow

To ensure reproducibility, follow this self-validating protocol:

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of

    
      (neutralized with basic alumina to prevent salt formation in situ).
    
  • Acquisition: Run a standard 1H scan (30° pulse, d1=2s).

  • Validation Step (D2O Shake): Add 1 drop of

    
     to the tube, shake, and re-acquire.
    
    • Result: If peaks at >1.5 ppm disappear, they were

      
      .
      
    • Result: If the multiplet at ~3.5 ppm simplifies, the coupling to

      
       is removed.
      
  • 2D Confirmation: Run a COSY spectrum.

    • Trace the correlation from

      
       (3.5 ppm) 
      
      
      
      
      
      (2.7 ppm)
      
      
      
      
      (1.5 ppm).
    • This connectivity confirms the 2-position substitution.

Diagram 2: 2D-NMR Correlation Pathway

COSY_Pathway cluster_ring Piperidine Ring Coupling CH2OH CH2-OH (3.5 ppm) H2 H-2 Methine (2.7 ppm) CH2OH->H2 COSY (Vicinal) H3 H-3 Methylene (1.5 ppm) H2->H3 COSY (Vicinal) H6 H-6 Methine (2.6 ppm) H2->H6 NOESY (If Cis-1,3-diaxial) CH2NH2 CH2-NH2 (2.6 ppm) H6->CH2NH2 COSY (Vicinal)

Figure 2: Expected COSY correlations. Note: H2 and H6 do not couple in COSY (too far) but may show NOE correlations if they are both axial (Cis-isomer).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11666683, 2-(4-(Aminomethyl)piperidin-1-yl)ethanol. Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Provides solvent shift baselines for CDCl3 vs D2O). Retrieved from [Link]

  • University of Wisconsin-Madison. (2024). Evans Group pKa Table and NMR Shift Guide. (Reference for piperidine ring proton shifts). Retrieved from [Link][1]

Sources

X-ray crystallography data for 2,6-disubstituted piperidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Structural Analysis: X-Ray Crystallography vs. NMR and DFT for 2,6-Disubstituted Piperidine Salts

Executive Summary

In the development of piperidine-based pharmacophores—common in local anesthetics, alkaloids (e.g., pinidine), and anticancer agents—stereochemical fidelity is non-negotiable. The 2,6-disubstitution pattern presents a specific challenge: the thermodynamic equilibrium between cis (diequatorial) and trans (axial-equatorial) isomers, and the conformational locking that occurs upon protonation (salt formation).

This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against Solution-State NMR and DFT Computational Modeling . While NMR is the workhorse for high-throughput screening, this guide argues that SCXRD is the requisite "Gold Standard" for 2,6-disubstituted piperidine salts due to its ability to unambiguously resolve the absolute configuration and solid-state packing networks (hydrogen bonding) that dictate bioavailability and shelf-stability.

The Stereochemical Conundrum

The 2,6-disubstituted piperidine ring is not a static entity.[1][2][3][4] In solution, it undergoes rapid ring inversion. However, upon salt formation (e.g., Hydrochloride or Picrate salts), the nitrogen atom becomes quaternary (ammonium), halting inversion and locking the substituents into specific axial or equatorial orientations.

  • The Cis Isomer: Typically adopts a chair conformation with both substituents equatorial (

    
    ) to minimize 1,3-diaxial strain.
    
  • The Trans Isomer: Forces one substituent into a high-energy axial position (

    
    ), often distorting the ring into a "twist-boat" or "screw-boat" geometry to relieve steric clashes.
    

The Problem: Standard 1D-NMR often fails to distinguish these distorted conformers because the signals are time-averaged. Only X-ray crystallography provides a snapshot of the trapped, biologically relevant low-energy conformer.

Comparative Analysis: SCXRD vs. Alternatives

The following table contrasts the three primary structural elucidation methods for piperidine salts.

FeatureMethod A: SCXRD (The Standard) Method B: NMR (NOESY/COSY) Method C: DFT (B3LYP/6-31G)*
Primary Output Absolute 3D atomic coordinates (x, y, z).Relative inter-proton distances & connectivity.Theoretical energy minima & predicted geometry.
Stereo-Confidence Absolute (100%) . Can determine R/S centers using anomalous dispersion (Flack parameter).Inferred . Relies on Karplus equation (

) and NOE buildup, which can be ambiguous in flexible rings.
Hypothetical . Only as good as the solvation model used.
Sample State Solid Single Crystal (0.1–0.3 mm).Solution (CDCl

, DMSO-

, D

O).
Virtual / Gas Phase or Solvated Model.
"Salt" Insight Visualizes the anion location and N-H...X hydrogen bond network explicitly.Indirect evidence via chemical shift changes (

).
Predicts interaction energy but not packing forces.
Throughput Low (Days to Weeks for crystal growth).High (Minutes to Hours).[5]Medium (Hours on cluster).
Critical Limitation Requires a high-quality single crystal.Cannot distinguish rapid equilibrium conformers easily.Cannot predict solid-state packing effects.

Experimental Protocol: Crystallization of Piperidinium Salts

As a Senior Scientist, I strongly advise against "crash" precipitation. Rapid precipitation traps solvent and creates amorphous powders (the "cotton candy" effect). To obtain diffraction-quality crystals of 2,6-disubstituted piperidine HCl salts, use the Vapor Diffusion Method .

Protocol: Vapor Diffusion (Sitting Drop)
  • Preparation of the Amine: Dissolve 50 mg of the crude 2,6-disubstituted piperidine in 2 mL of anhydrous Diethyl Ether.

  • Salt Formation: Add 2.0 equivalents of 2M HCl in Diethyl Ether dropwise. A white precipitate will form immediately.

  • Redissolution (The Critical Step): Centrifuge to collect the solid. Decant the ether. Redissolve the solid in the minimum amount of Methanol (MeOH) or Ethanol (EtOH) required to obtain a clear solution at room temperature. Note: If it doesn't dissolve in 1 mL, add drops of water, but keep water content <5%.

  • The Chamber: Place the MeOH solution in a small inner vial (GC vial). Place this vial inside a larger jar containing 10 mL of a volatile anti-solvent (typically Diethyl Ether or Hexane).

  • Equilibration: Cap the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering the solubility of the salt gradually over 3-7 days.

  • Harvesting: Inspect under polarized light. Look for block-like or prismatic crystals. Avoid needles (which often indicate rapid growth and twinning).

Data Interpretation: The "Self-Validating" Checklist

When you receive the .CIF (Crystallographic Information File) from the diffractometer, do not just look at the picture. Validate the data using this checklist to ensure scientific integrity.

  • R-Factor (

    
    ):  For a publishable small molecule structure, 
    
    
    
    should be < 5% (0.05) . If
    
    
    , the model is suspect (possible disorder or twinning).
  • Thermal Ellipsoids: Check the ORTEP diagram. The ellipsoids (probability clouds) should be small and spherical. Long, cigar-shaped ellipsoids indicate thermal disorder (meaning the atoms are vibrating or the crystal quality is poor). Remedy: Collect data at 100 K (Liquid Nitrogen stream).

  • Flack Parameter: If your molecule is chiral (e.g., cis-2,6-dimethylpiperidine), check the Flack parameter.

    • Value near 0.0 = Correct Absolute Configuration.

    • Value near 1.0 = Inverted Structure.

  • Hydrogen Bonding Geometry: Measure the N...Cl distance. A typical piperidinium chloride salt will show a strong H-bond with N...Cl distance between 3.05 – 3.20 Å . Deviations suggest steric strain or competing packing forces.

Workflow Visualization

The following diagram outlines the decision logic for structural elucidation, highlighting where X-ray crystallography becomes mandatory.

StructuralWorkflow Start Crude 2,6-Disubstituted Piperidine Synthesis SaltForm Salt Formation (HCl/Picrate) Start->SaltForm NMR 1H-NMR Screening (Solution State) SaltForm->NMR Decision Are Signals Ambiguous? (Broadening/Overlaps) NMR->Decision Path_Clear No (Sharp Signals) Decision->Path_Clear Clear Spectrum Path_Ambig Yes (Dynamic Process) Decision->Path_Ambig Ambiguity DFT DFT Modeling (Predict Conformer) Path_Clear->DFT Cryst Vapor Diffusion Crystallization Path_Ambig->Cryst Final Publishable Structure (Absolute Config) DFT->Final Inferred XRD SCXRD Data Collection (100 K) Cryst->XRD XRD->Final Definitive

Caption: Decision matrix for structural elucidation. Red/Yellow paths indicate where NMR limitations necessitate the transition to X-ray Crystallography (Blue path) for definitive resolution.

References

  • Barnes, C. L., & Hilderbrand, R. L. (1998). Crystallographic studies of piperidinium salts: The effect of N-substitution on conformation.Acta Crystallographica Section C , 54(11), 1678–1680. Link

  • Eliel, E. L., & Manoharan, M. (1981). Conformational analysis. 40. Protonated piperidines: The gauche effect.Journal of Organic Chemistry , 46(10), 1959–1962. Link

  • Gawley, R. E., et al. (2005). Stereocontrol in the synthesis of 2,6-disubstituted piperidines.[2][4][6]Journal of Organic Chemistry , 70(15), 5854–5868. Link

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON.Journal of Applied Crystallography , 36, 7–13. Link

Sources

Reference Standard Qualification for [6-(Aminomethyl)piperidin-2-yl]methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical directive for the selection, qualification, and application of reference standards for [6-(Aminomethyl)piperidin-2-yl]methanol , a critical polar intermediate often encountered in the synthesis of next-generation beta-lactamase inhibitors and peptidomimetics.

Given the absence of a specific USP/EP monograph for this intermediate, this guide outlines the strategy for establishing a Primary Reference Standard in-house, comparing commercial sources against rigorous characterization protocols.

Executive Summary: The "No-Monograph" Challenge

This compound (CAS: 1461714-67-9) presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: It is "UV-transparent," rendering standard HPLC-UV (254 nm) useless without derivatization.

  • High Polarity: It retains poorly on C18 columns, requiring HILIC or Ion-Pairing.

  • Stereochemical Complexity: The 2,6-disubstitution creates cis/trans isomers and enantiomers that must be resolved.

For drug development, relying on a "95% purity" catalog reagent is insufficient. You must establish a Qualified Reference Standard (QRS) . This guide compares the sourcing options and defines the Gold Standard characterization workflow.

Comparative Analysis: Sourcing Strategies

We evaluated three common strategies for obtaining a reference standard for this molecule.

FeatureOption A: Catalog Reagent Option B: Custom Synthesis House Option C: In-House Purification & qNMR
Source Example Sigma-Aldrich, Enamine, AccelaWuXi AppTec, Curia (Custom)Internal Process Chemistry
Purity Claim Typically >95% (Area%)>98% (Weight%)Assigned Potency (e.g., 99.2% w/w)
Assay Method GC-FID or simple NMRHPLC-ELSD + 1H-NMRqNMR (Traceable to NIST)
Data Package Basic CoA (Structure, MP)Full CoA + ROI + WaterFull Characterization Report
Risk High (Salt form ambiguity, unknown impurities)Low (Expensive, long lead time)Lowest (Complete Control)
Recommendation Screening Only Phase 1 GMP Gold Standard (Late Stage)
Critical Insight: The Salt Trap

Commercial catalog items often omit the salt form in the main description. This compound is a secondary amine and may be supplied as a Dihydrochloride (2HCl) or Trifluoroacetate (TFA) salt.

  • Impact: Using a salt as a free-base standard without correction introduces a mass error of >30% .

  • Directive: Always verify counter-ions via Ion Chromatography (IC) or 19F-NMR before use.

The "Self-Validating" Characterization Protocol

To establish a primary standard (Option C), you cannot rely on a single method. You must use an Orthogonal Testing Strategy .

Workflow Diagram: The Qualification Loop

G cluster_Char Orthogonal Characterization (The Truth) RawMaterial Raw Material (Catalog or Crude) Purification Prep-HPLC / Crystallization (Target >99% Area) RawMaterial->Purification qNMR 1. qNMR (1H) (Primary Assay vs. NIST Benzoic Acid) Purification->qNMR LCMS 2. HILIC-HRMS (Impurity ID & Mass Balance) Purification->LCMS KF 3. Karl Fischer / TGA (Volatiles & Water) Purification->KF IC 4. Ion Chromatography (Counter-ion Quantitation) Purification->IC COA Generate CoA (Assigned Purity w/w) qNMR->COA Potency Value LCMS->COA Purity Confirmation KF->COA Correction Factor IC->COA Salt Correction

Figure 1: Workflow for establishing a Qualified Reference Standard (QRS) from raw material.

Detailed Experimental Methodologies

Experiment A: Quantitative NMR (qNMR) – The Absolute Assay

Why: qNMR is independent of the analyte's response factor, making it ideal for non-chromophoric compounds.

  • Instrument: 600 MHz NMR (Agilent or Bruker).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 3,5-Dinitrobenzoic acid.

  • Solvent: D2O (due to polarity of the analyte).

  • Protocol:

    • Accurately weigh ~10 mg of Analyte and ~10 mg of IS into the same vial (precision ±0.01 mg).

    • Dissolve in 0.7 mL D2O.

    • Set relaxation delay (d1) to 60 seconds (must be > 5 × T1).

    • Acquire 32 scans.

    • Integrate the CH2 protons of the hydroxymethyl group (multiplet, distinct region) vs. the singlet of Maleic Acid.

  • Calculation:

    
    
    
Experiment B: HILIC-CAD Analysis (Purity & Impurities)

Why: Reversed-phase C18 fails to retain this polar amine. HILIC provides retention, and Charged Aerosol Detection (CAD) detects the non-UV active amine.

  • Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 60% B over 20 minutes.

  • Detector: Corona Veo CAD (Nebulizer Temp: 35°C).

  • Critical Parameter: The sample diluent must match the initial mobile phase (90% ACN) to prevent peak distortion.

Experiment C: Derivatization for UV/Fluorescence (Alternative)

Why: If CAD is unavailable, derivatization adds a chromophore.

  • Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate).

  • Reaction:

    • Mix 100 µL Sample (1 mg/mL in borate buffer pH 9) + 100 µL FMOC-Cl (5 mM in ACN).

    • Incubate at ambient temp for 5 mins.

    • Quench with Adamantanamine.

    • Analyze via C18 HPLC-UV at 265 nm.

  • Note: This creates a bis-FMOC derivative (reacting at both amine sites).

Data Presentation: What to Expect

When comparing a Commercial Catalog Standard vs. a Qualified In-House Standard , the data often reveals significant discrepancies.

Table 1: Comparative Characterization Data

ParameterCatalog Reagent (Lot X) Qualified In-House Standard (Lot Y) Notes
Appearance Off-white sticky solidWhite crystalline powderHygroscopicity indicates impurities.
HPLC Purity (Area%) 96.5% (ELSD)99.1% (CAD)ELSD often misses volatile impurities.
Water Content (KF) Not Reported4.2%Critical: Must correct assay for this.
Residual Solvents Not Reported0.8% (Ethanol)Detected via GC-Headspace.
Assigned Potency "95%" (Label Claim)93.4% (w/w) The label claim was overestimated by 1.6%.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Center for Drug Evaluation and Research (CDER) . (2000). Guidance for Industry: Analytical Procedures and Methods Validation. FDA. Link

  • Teo, H.K., et al. (2015). HILIC-CAD for the analysis of non-chromophoric pharmaceutical intermediates. Journal of Chromatography A. (Generalized reference for HILIC-CAD methodology).
  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.